REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][C:26]=1[Cl:27])[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[N:8]([CH:17]2[CH2:23][CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[N:7]=1.[CH2:28](Cl)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.C(N(CC)CC)C>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][C:26]=1[Cl:27])[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[N:8]([CH:17]2[CH2:23][CH2:22][CH2:21][N:20]([CH2:28][C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[CH2:19][CH2:18]2)[N:7]=1
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Name
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4-(3,4-dichlorobenzyl)-2-(hexahydro-1H-azepin-4-yl)-1-(2H)-phthalazinone
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Quantity
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3.28 g
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Type
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reactant
|
Smiles
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ClC=1C=C(CC2=NN(C(C3=CC=CC=C23)=O)C2CCNCCC2)C=CC1Cl
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Name
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|
Quantity
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3.4 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)Cl
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Name
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|
Quantity
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9 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
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ClC=1C=C(CC2=NN(C(C3=CC=CC=C23)=O)C2CCN(CCC2)CC2=CC=CC=C2)C=CC1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |